ドデカフルオロペンタン

概要

説明

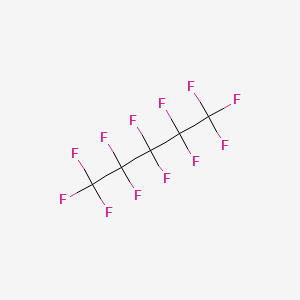

Perfluoropentane, also known as dodecafluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It is a liquid that boils at slightly over room temperature .

Synthesis Analysis

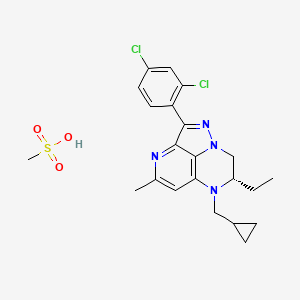

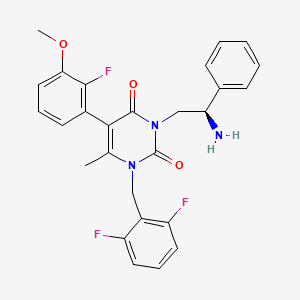

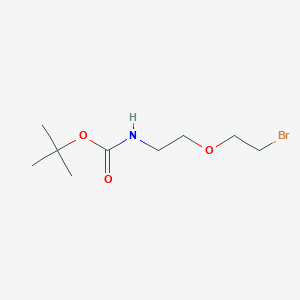

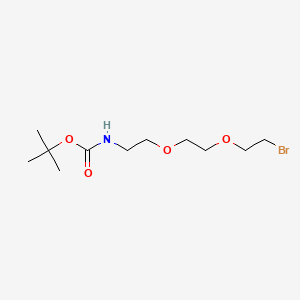

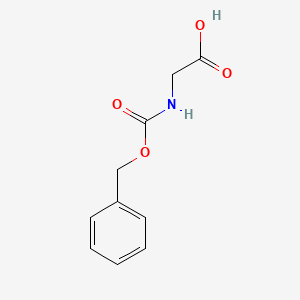

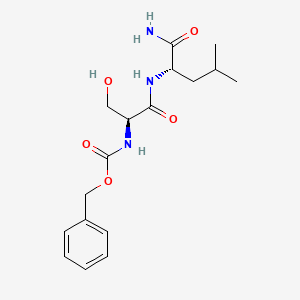

Perfluoropentane can be synthesized using various methods. For instance, polylactic acid (PLLA) polymer was synthesized using stannous octoate and N-(t-butoxycarbonyl) ethanolamine as the catalyst and the initiator, respectively. The selected PLLA polymer with proper molecular weight was used to prepare nanobubbles encapsulating with liquid perfluoropentane . Another study used Perfluoropentane (PFP) and lipids as the encapsulating shell .

Molecular Structure Analysis

Perfluoropentane is a compound containing a chemical bond between a carbon atom and a fluorine atom .

Chemical Reactions Analysis

Perfluoropentane is a fluorocarbon, the fluorinated analogue of pentane . It has several biomedical applications including: propellant for pressurized metered dose inhalers; gas core in microbubble ultrasound contrast agents; and occlusion therapy via the conversion of nanometer liquid droplets into micrometer sized gas microbubbles .

Physical And Chemical Properties Analysis

Perfluoropentane has a molar mass of 288.036 g/mol. It has a density of 1.63 g/mL at 25 °C and 1.59 g/mL at 35 °C. It has a melting point of -115 °C and a boiling point of 28 °C .

科学的研究の応用

がん治療における放射線増感作用

ドデカフルオロペンタンは、膠芽腫(GBM)と呼ばれる脳腫瘍の治療における放射線増感剤としての可能性について研究されています . この化合物は、乳剤の形で使用され、GBMで一般的な抵抗機構である腫瘍の低酸素状態を逆転させることで放射線療法の効果を高めます。 臨床試験では、ドデカフルオロペンタンは安全に投与でき、標準的な化学放射線療法と併用した場合、生存期間の延長に役立つ可能性があることが示されています .

脳卒中治療の改善

脳卒中治療では、ドデカフルオロペンタン乳剤は、組織プラスミノーゲン活性化因子(tPA)治療の治療窓を広げるために試験されています . この化合物の優れた酸素輸送能力により、虚血性脳組織を保護し、tPA血栓溶解療法の治療窓を拡大する可能性があり、より多くの患者が脳卒中からの完全な回復を達成できる可能性があります .

超音波トリガー型薬物送達

ドデカフルオロペンタン液滴の超音波トリガーによる気化は、標的薬物送達のための有望な方法を提供します . この応用は、超音波下でのこの化合物の相変化特性を利用し、体内の特定の部位で治療薬の放出を正確に制御することができます .

治療用超音波における酸素捕捉

パーフルオロペンタンマイクロ液滴は、治療用超音波中の酸素捕捉に不可欠な音響液滴気化(ADV)における役割について調査されています . このプロセスの効率は、液滴の直径と濃度に影響されます。これは、ADV媒介療法の設計において考慮すべき重要な要素です .

製薬用途における乳剤安定化

パーフルオロペンタンの界面張力は、製薬用途で使用される乳剤の安定化に重要です . 適切な液滴サイズで安定な乳剤を形成するこの化合物の能力は、閉塞療法や制御薬物送達などの用途に不可欠です .

医用画像におけるコントラスト増強

パーフレナペントは、医用画像、特に超偏極希ガスと不活性フッ素化ガスの使用による肺画像の最適化に焦点を当てたMRIシステムの最適化における造影剤として研究されています . 酸素キャリアおよび超音波増強剤としての特性により、診断画像の質を高めるために役立ちます .

作用機序

Dodecafluoropentane, also known as Perfluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It has several biomedical applications due to its unique properties .

Target of Action

It has been used in various biomedical applications, including as a propellant for pressurized metered dose inhalers, a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer-sized gas microbubbles .

Mode of Action

It is known that Dodecafluoropentane, in the form of 250 nm nanodroplets, can swell modestly to accept and carry large amounts of oxygen in the body at temperatures above 29 °C . Its small particle size allows oxygen delivery even into hypoxic tissue unreachable by erythrocytes .

Pharmacokinetics

It is known that dodecafluoropentane has a very short blood half-life of 145±017 minutes . The mean blood clearance is 78.5±24.9 ml/min/kg .

Result of Action

The result of Dodecafluoropentane’s action is primarily related to its oxygen-carrying capacity. It has been used in pre-hospital resuscitation, where it was found to decrease ischemic stroke infarct volumes .

Action Environment

The action of Dodecafluoropentane can be influenced by environmental factors such as temperature. It swells to accept and carry oxygen at temperatures above 29 °C

Safety and Hazards

将来の方向性

The combination of ultrasound with nanobubbles (NBs) containing Perfluoropentane has shown increased localization of anticancer molecules in tumor tissues with triggered release behavior . This suggests that Perfluoropentane could play a valuable role in enhancing treatments to achieve better therapeutic efficacy in the future .

Relevant Papers

Several papers have been published on Perfluoropentane. For instance, a paper titled “Perfluoropentane/apatinib-encapsulated metal–organic framework nanoparticles enhanced the microwave ablation of hepatocellular carcinoma” discusses the use of Perfluoropentane in enhancing the ablation efficiency of hepatocellular carcinoma . Another paper titled “Perfluoropentane-filled chitosan poly-acrylic acid nanobubbles with good imaging abilities and high stability for long-term imaging in vivo” discusses the challenges in designing nanobubbles that are less than 200 nm in size .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F12/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCBUSHGCBERSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F12 | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046613 | |

| Record name | Perflenapent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Strem Chemicals MSDS] | |

| Record name | Perfluoropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

678-26-2 | |

| Record name | Perfluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflenapent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflenapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflenapent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecafluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLENAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483AU1Y5CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

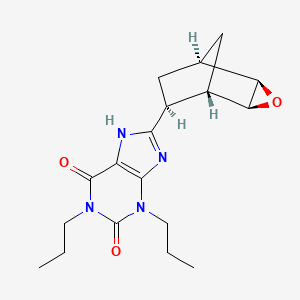

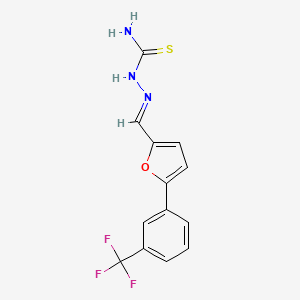

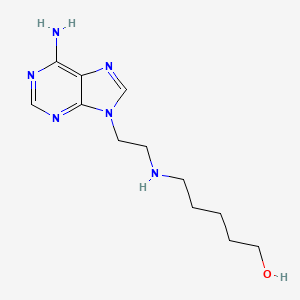

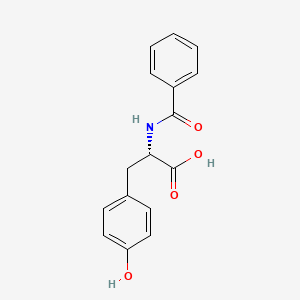

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676987.png)